2-(1-Cyclohexen-1-ylethynyl)-6-methylpyridine
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Overview
Description
2-(1-Cyclohexen-1-ylethynyl)-6-methylpyridine: is an organic compound characterized by a pyridine ring substituted with a cyclohexenyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexen-1-ylethynyl)-6-methylpyridine typically involves the following steps:
Formation of the Cyclohexenyl Group: The cyclohexenyl group can be synthesized through the Birch reduction of phenol, followed by acid hydrolysis.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(1-Cyclohexen-1-ylethynyl)-6-methylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexen-1-ylethynyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1-Cyclohexen-1-ylethynyl)-6-methylpyridine is unique due to its combination of a cyclohexenyl group, an ethynyl group, and a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethynyl]-6-methylpyridine |
InChI |
InChI=1S/C14H15N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
XNDVXDJGAMHMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CCCCC2 |
Origin of Product |
United States |
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